![molecular formula C18H18Cl2N2O B3741636 1-(3-chlorophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B3741636.png)
1-(3-chlorophenyl)-4-[(4-chlorophenyl)acetyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(4-chlorophenyl)acetyl]piperazine, commonly known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1970s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a vital role in regulating various physiological processes, including pain, appetite, mood, and immune function. CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders.
Mechanism of Action
CP-55940 acts as a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a vital role in regulating various physiological processes, including pain, appetite, mood, and immune function. CP-55940 binds to the cannabinoid receptors, leading to the activation of various signaling pathways that result in the observed physiological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. It has also been shown to have anticonvulsant and antiemetic effects. CP-55940 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the TRPV1 receptor.
Advantages and Limitations for Lab Experiments
CP-55940 is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system in vitro and in vivo. However, its potency and selectivity for the cannabinoid receptors also make it challenging to use as a research tool. CP-55940 has also been shown to have a low solubility in water, which can limit its use in certain experimental settings.
Future Directions
CP-55940 has shown promising results in preclinical studies for its potential therapeutic applications in various medical conditions. However, further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties. Future research should focus on developing more selective agonists of the cannabinoid receptors that have improved pharmacokinetic profiles and fewer off-target effects. Additionally, more research is needed to understand the long-term effects of CP-55940 use and its potential for abuse.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-55940 has also been studied for its potential use in the treatment of various neurological disorders, including multiple sclerosis, epilepsy, and Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-6-4-14(5-7-15)12-18(23)22-10-8-21(9-11-22)17-3-1-2-16(20)13-17/h1-7,13H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYXPTYUGHDSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.